A Technical Guide to the Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole
A Technical Guide to the Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole (CAS No. 326874-59-3), a heterocyclic compound of significant interest in medicinal chemistry. The molecule integrates a 1,3-benzodioxole moiety, a prevalent scaffold in natural products and pharmaceuticals, with a 1H-tetrazole ring, a well-established bioisostere for the carboxylic acid group. Understanding its core physicochemical characteristics—such as lipophilicity, acidity, and solubility—is paramount for its potential development as a therapeutic agent. This document synthesizes available computational data with established theoretical principles for tetrazole derivatives. Furthermore, it outlines rigorous, field-proven experimental protocols for the empirical determination of these critical parameters, offering a self-validating framework for researchers in drug discovery and development.
Introduction and Molecular Overview
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a unique aromatic heterocyclic compound. Its structure is defined by the fusion of two key pharmacophores:
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The 1,3-Benzodioxole Ring: Also known as the methylenedioxyphenyl group, this moiety is a structural component of numerous bioactive molecules, including safrole, and is often used in drug design to modulate metabolic stability and receptor interactions.
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The 1H-Tetrazole Ring: This nitrogen-rich five-membered ring is a critical functional group in medicinal chemistry. With a pKa comparable to that of carboxylic acids, it serves as a non-classical bioisostere, offering improved metabolic stability and oral bioavailability in many drug candidates.[1][2]
The convergence of these two groups suggests that 1-(1,3-benzodioxol-5-yl)-1H-tetrazole may possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves to characterize the fundamental physicochemical properties that govern its behavior in biological systems, providing both computational predictions and the requisite experimental methodologies for their validation.
Chemical Structure:

Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can consolidate computed values and draw informed inferences from the well-documented behavior of its constituent moieties.[3][4]
Summary of Properties
The following table summarizes the key physicochemical parameters for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole. It is critical to note that many of these values are computationally derived and await experimental verification.
| Property | Value / Expected Range | Data Source | Significance in Drug Development |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-1H-tetrazole | - | Unambiguous chemical identification. |
| CAS Number | 326874-59-3 | [3][4] | Unique registry identifier. |
| Molecular Formula | C₈H₆N₄O₂ | [3][4] | Elemental composition. |
| Molecular Weight | 190.16 g/mol | [3][4] | Influences diffusion and transport properties. |
| Melting Point | Not available | [4] | Purity indicator; affects dissolution rate. |
| XLogP3-AA (LogP) | 1.7 | Computed[5] | Predicts lipophilicity and membrane permeability. |
| pKa (Acidity) | ~4.8 (Predicted) | Inferred from parent tetrazoles[1] | Determines ionization state at physiological pH. |
| Aqueous Solubility | Not available | [3] | Critical for absorption and formulation. |
| Hydrogen Bond Donors | 0 | Computed[5] | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Computed[5] | Influences solubility and receptor binding. |
| Rotatable Bonds | 1 | Computed[5] | Relates to conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 63.9 Ų | Computed[5] | Predicts cell permeability and oral bioavailability. |
Detailed Analysis
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Lipophilicity (LogP): The computed XLogP3 value of 1.7 suggests a balanced hydrophilic-lipophilic character.[5] This is a favorable range for many orally administered drugs, as it often correlates with adequate membrane permeability without excessive partitioning into lipid bilayers, which can lead to poor distribution. The lipophilic benzodioxole group is balanced by the polar, ionizable tetrazole ring.
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Acidity (pKa): The most significant acidic proton is on the tetrazole ring. Parent tetrazoles exhibit a pKa of approximately 4.89, similar to acetic acid.[1] This acidity arises from the high degree of N-substitution, which allows for effective delocalization and stabilization of the resulting negative charge in the conjugate base. At a physiological pH of 7.4, the tetrazole ring will be predominantly deprotonated and exist as an anion, which significantly influences its solubility and interactions with biological targets.
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Topological Polar Surface Area (TPSA): The computed TPSA is 63.9 Ų.[5] TPSA is a strong predictor of drug transport properties. A value below 140 Ų is generally associated with good cell membrane permeability, and a value below 90 Ų is often linked to good blood-brain barrier penetration. This TPSA value suggests the molecule has a high probability of good oral bioavailability.
Experimental Protocols for Physicochemical Characterization
To move beyond computational estimates, rigorous experimental validation is essential. The following sections describe standard, self-validating protocols for determining the key physicochemical properties.
Determination of Lipophilicity (LogP) by RP-HPLC
The causality behind this method lies in the principle that a compound's retention time on a nonpolar stationary phase is directly proportional to its lipophilicity.
Methodology:
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System Preparation: Utilize a C18 reverse-phase HPLC column equilibrated with a mobile phase of acetonitrile and water.
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Standard Selection: Prepare a series of standard compounds with known LogP values that bracket the expected value of 1.7 (e.g., uracil, toluene, naphthalene).
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Calibration Curve Construction: Inject each standard and record its retention time (t_R_). Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) = (t_R_ - t₀) / t₀. (t₀ is the column dead time).
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Sample Analysis: Prepare a solution of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole in the mobile phase. Inject the sample and determine its retention time.
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LogP Calculation: Calculate the log k' for the test compound and interpolate its LogP value from the linear regression of the calibration curve.
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Self-Validation: The linearity of the calibration curve (R² > 0.99) and the inclusion of quality control standards validate the accuracy of the measurement.
Spectroscopic and Structural Insights
Confirmation of the compound's identity and purity is achieved through spectroscopic analysis. Based on its structure, the following spectral features are anticipated:
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¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the benzodioxole ring, a characteristic singlet for the methylene (-O-CH₂-O-) protons around 6.0 ppm, and a downfield singlet for the lone proton on the tetrazole ring (C-H).
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¹³C NMR: The carbon spectrum will show signals for the unique carbons of the benzodioxole system, the methylene carbon, and the single carbon atom within the tetrazole ring, which typically appears significantly downfield. [1]* FT-IR: Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=C and C=N stretching within the aromatic rings, and characteristic C-O ether stretches from the dioxole moiety.
Conclusion and Future Directions
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole presents a compelling profile for further investigation in drug discovery. Its computationally derived properties (LogP ~1.7, TPSA ~64 Ų) are promising for oral bioavailability. The acidic nature of the tetrazole ring (pKa ~4.8) is a critical feature that will govern its behavior in physiological environments.
The immediate and most crucial future direction is the experimental validation of these computed properties. The protocols outlined in this guide provide a robust framework for obtaining reliable empirical data for LogP, pKa, and aqueous solubility. Subsequent studies should focus on solid-state characterization (crystallinity, polymorphism), chemical stability profiling under various pH and oxidative conditions, and in vitro ADME assays to build a comprehensive profile for this promising molecule.
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